Distigmine
説明
Structure
2D Structure
3D Structure
特性
CAS番号 |
17299-00-2 |
|---|---|
分子式 |
C22H32N4O4+2 |
分子量 |
416.5 g/mol |
IUPAC名 |
(1-methylpyridin-1-ium-3-yl) N-methyl-N-[6-[methyl-(1-methylpyridin-1-ium-3-yl)oxycarbonylamino]hexyl]carbamate |
InChI |
InChI=1S/C22H32N4O4/c1-23-13-9-11-19(17-23)29-21(27)25(3)15-7-5-6-8-16-26(4)22(28)30-20-12-10-14-24(2)18-20/h9-14,17-18H,5-8,15-16H2,1-4H3/q+2 |
InChIキー |
AHZBEVXBKNYXPU-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC=CC(=C1)OC(=O)N(C)CCCCCCN(C)C(=O)OC2=C[N+](=CC=C2)C |
正規SMILES |
C[N+]1=CC=CC(=C1)OC(=O)N(C)CCCCCCN(C)C(=O)OC2=C[N+](=CC=C2)C |
他のCAS番号 |
17299-00-2 |
同義語 |
distigmine distigmine bromide hexamarium pyridinium, 3,3'-(1,6-hexanediylbis((methylimino)carbonyl)oxy)bis-1-methyl-, dibromide Ubretid |
製品の起源 |
United States |
Molecular and Cellular Pharmacology of Distigmine
Mechanism of Cholinesterase Inhibition by Distigmine
This compound exerts its primary pharmacological effects through the inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This inhibition leads to an increase in acetylcholine (B1216132) (ACh) concentration in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
This compound's interaction with AChE is characterized by specific kinetic properties that contribute to its long-lasting effects.
This compound is classified as a reversible carbamate (B1207046) cholinesterase inhibitor. jmaj.jpnih.govkarger.comnih.gov Its chemical structure is notable for comprising two molecules of pyridostigmine (B86062) connected by hexamethylene bonds, endowing it with two carbamoyl (B1232498) groups capable of interacting with the enzyme. jmaj.jpnih.gov Upon binding, this compound forms a stable complex with the active site of AChE, effectively preventing the hydrolysis of acetylcholine. jst.go.jp The prolonged duration of its inhibitory action is largely attributed to its exceptionally slow dissociation from the AChE enzyme. jmaj.jpnih.govkarger.com Research suggests that the presence of the two pyridostigmine (aromatic) structures within this compound's molecular framework may contribute to its stable binding to AChE, possibly through π–π interactions. nih.gov
Studies investigating the inhibition of recombinant human acetylcholinesterase (rhAChE) by this compound have provided specific kinetic parameters. The dissociation rate constant (k_diss) for the this compound-rhAChE complex has been calculated as 0.012 ± 0.001 h⁻¹. jmaj.jpnih.govkarger.comresearchgate.net Correspondingly, the dissociation half-life (t1/2) of this compound from rhAChE is remarkably long, estimated at 57.8 hours. jmaj.jpnih.govkarger.comresearchgate.net These values underscore the persistent nature of this compound's binding to AChE.
Table 1: Dissociation Kinetics of this compound from Recombinant Human Acetylcholinesterase
| Parameter | Value (Mean ± SD) | Unit | Reference |
| k_diss | 0.012 ± 0.001 | h⁻¹ | jmaj.jpnih.govkarger.comresearchgate.net |
| t1/2 | 57.8 | h | jmaj.jpnih.govkarger.comresearchgate.net |
This compound exhibits a significantly slower dissociation rate from acetylcholinesterase compared to other commonly used cholinesterase inhibitors such as pyridostigmine, neostigmine (B1678181), and ambenonium (B1664838). Specifically, this compound has been shown to dissociate from AChE 40 to 120 times slower than these comparative agents. jmaj.jpnih.govresearchgate.net
Comparative kinetic data for other cholinesterase inhibitors are presented below:
Table 2: Comparative Dissociation Kinetics of Cholinesterase Inhibitors from Recombinant Human Acetylcholinesterase
| Inhibitor | k_diss (h⁻¹) (Mean ± SD) | t1/2 (h) | Reference |
| This compound | 0.012 ± 0.001 | 57.8 | jmaj.jpnih.govkarger.comresearchgate.net |
| Pyridostigmine | 0.51 ± 0.05 | 1.36 | jmaj.jpnih.govkarger.comresearchgate.net |
| Neostigmine | 0.66 ± 0.03 | 1.05 | jmaj.jpnih.govkarger.comresearchgate.net |
| Ambenonium | 1.41 ± 0.08 | 0.49 | jmaj.jpnih.govkarger.comresearchgate.net |
Based on pIC50 values, the affinities of these cholinesterase inhibitors for rhAChE can be ranked as follows: ambenonium > neostigmine > this compound > pyridostigmine. jmaj.jp Despite its comparatively weaker initial inhibitory effect on blood AChE activity than neostigmine, this compound's distinctive long-lasting action is a prominent pharmacological feature when compared to other cholinesterase inhibitors. jmaj.jpnih.govkarger.comnih.gov
Beyond its well-documented inhibition of acetylcholinesterase, this compound also demonstrates inhibitory activity against butyrylcholinesterase (BuChE). Research indicates that this compound acts as an equipotent inhibitor of both AChE and BuChE activities. nih.gov Similar to rivastigmine (B141), this compound's pharmacological profile includes the inhibition of both cholinesterase enzymes. jmaj.jp The inhibitory concentration required for this compound to affect BuChE is reported to be comparable to that for AChE. jst.go.jp This dual inhibition by carbamate-type AChE inhibitors, including this compound, is suggested to contribute to their effects on the basal tone of detrusor smooth muscle, implying a role for both cholinesterases in maintaining resting tension in certain tissues. nih.gov
Dissociation Rate Constants (k_diss) and Half-Lives (t1/2) in Enzyme-Inhibitor Complexes
This compound Interactions with Cholinergic Receptors
Muscarinic Receptor Binding Activity
This compound demonstrates significant binding activity to muscarinic receptors. Studies using radioreceptor binding assays have shown that this compound competes for specific binding sites of muscarinic receptor ligands such as [N-methyl-(3)H]scopolamine methyl chloride ([(3)H]NMS) and [(3)H]oxotremorine-M in various rat tissues, including the bladder, submaxillary gland, and cerebral cortex. ebi.ac.uknih.govjst.go.jp
This compound exhibits a preferential affinity for the agonist sites of muscarinic receptors. This is evidenced by its significantly higher affinity for the binding sites of [(3)H]oxotremorine-M compared to those of [(3)H]NMS. The large ratios of its Kᵢ value for [(3)H]NMS to that for [(3)H]oxotremorine-M suggest this preferential binding. This compound appears to bind to these agonist sites in a competitive manner. ebi.ac.uknih.govjst.go.jpresearchgate.net
Table 1: Relative Binding Affinities of this compound to Muscarinic Receptor Sites
| Ligand | Indication of Binding Affinity (e.g., Kᵢ ratio) | Interpretation | Source |
| [(3)H]NMS vs. [(3)H]oxotremorine-M | Large Kᵢ ratio for [(3)H]NMS to [(3)H]oxotremorine-M | Preferential affinity for agonist sites of muscarinic receptors. | ebi.ac.uknih.govjst.go.jp |
Repeated oral administration of this compound has been observed to induce downregulation of muscarinic receptors in certain animal tissues. Specifically, studies in rats demonstrated a significant decrease in the maximal number of binding sites (Bmax) for [(3)H]NMS in the bladder and submaxillary gland following repeated administration. However, this downregulation was not observed in the cerebral cortex, indicating tissue-specific effects. ebi.ac.uknih.govjst.go.jpresearchgate.netscience.gov
Agonist Site Preferential Affinity
Nicotinic Receptor Binding Activity
Beyond its interactions with muscarinic receptors, this compound has also been shown to bind to nicotinic receptors. Research indicates its binding activity to nicotinic receptors in the rat cerebral cortex. ebi.ac.uknih.govjst.go.jpresearchgate.net
Molecular Determinants of this compound's Long-Lasting Action
A distinctive pharmacological feature of this compound is its prolonged duration of action when compared to other cholinesterase inhibitors such as pyridostigmine and neostigmine. drugbank.comkarger.compatsnap.comwikipedia.orgresearchgate.netebi.ac.uk This extended effect is not primarily due to slow elimination from the bloodstream, as its plasma elimination half-life (approximately 0.7 hours) is relatively short. karger.comjst.go.jp Instead, the sustained action is attributed to its molecular interactions at the target site. karger.comjst.go.jp
Structural Features Influencing Enzyme Dissociation Dynamics
This compound's chemical structure is a key determinant of its prolonged action. It is a carbamate-type cholinesterase inhibitor with a distinctive structure that includes two molecules of pyridostigmine linked by a hexamethylene group. karger.comjst.go.jp This unique architecture, featuring two quaternary ammonium (B1175870) groups, is believed to enhance its binding affinity and contribute to its extended duration of action. patsnap.com The presence of this long-chain alkyl group is hypothesized to impede the dissociation of this compound from acetylcholinesterase (AChE) by preventing water molecule-induced dissociation, thereby prolonging its inhibitory effect. jst.go.jp
Proposed Mechanisms of Prolonged Action at a Molecular Level
The primary mechanism underlying this compound's prolonged action at a molecular level is the exceptionally slow dissociation of the compound from acetylcholinesterase (AChE). karger.comjst.go.jp Studies using recombinant human AChE have quantified this slow dissociation. The dissociation half-life (t₁/₂) for this compound from AChE was calculated to be 57.8 hours. karger.comjst.go.jp This is remarkably longer than the t₁/₂ values observed for other cholinesterase inhibitors, such as pyridostigmine (1.36 hours), neostigmine (1.05 hours), and ambenonium (0.49 hours), indicating that this compound dissociates from AChE 40 to 120 times slower. karger.comjst.go.jp This sustained inhibition of AChE leads to prolonged elevation of acetylcholine levels in the synaptic cleft, thereby extending its pharmacological effects, such as the enhancement of urinary bladder motility. karger.comebi.ac.ukjst.go.jp The pharmacodynamic effects of this compound are observed to persist even after the compound has been eliminated from the systemic circulation, further supporting the concept of sustained enzyme inhibition at the target tissue. karger.comebi.ac.ukjst.go.jp
Table 2: Dissociation Half-Lives of Cholinesterase Inhibitors from Recombinant Human Acetylcholinesterase
| Cholinesterase Inhibitor | Dissociation Rate Constant (kdiss, h⁻¹) | Dissociation Half-Life (t₁/₂, h) | Source |
| This compound | 0.012 ± 0.001 | 57.8 | karger.comjst.go.jp |
| Pyridostigmine | 0.51 ± 0.05 | 1.36 | jst.go.jp |
| Neostigmine | 0.66 ± 0.03 | 1.05 | jst.go.jp |
| Ambenonium | 1.41 ± 0.08 | 0.49 | jst.go.jp |
Preclinical Pharmacological Investigations of Distigmine in Model Systems
In Vitro and Ex Vivo Studies of Distigmine Effects
In vitro and ex vivo studies have provided fundamental insights into this compound's direct effects on isolated tissues and enzyme activity, highlighting its potent and long-lasting anticholinesterase properties.
Organ Bath Studies on Isolated Smooth Muscle Preparations
Organ bath studies utilizing isolated smooth muscle preparations, predominantly from the urinary bladder, have demonstrated this compound's capacity to potentiate contractile responses. This compound strongly potentiates acetylcholine (B1216132) (ACh)-induced contractions of isolated guinea pig urinary bladder smooth muscle (UBSM) preparations karger.comresearchgate.netjst.go.jp. This potentiation is evident as a leftward shift in the concentration-response curves for ACh in the presence of this compound jst.go.jp. The minimal effective concentration of this compound in guinea pig urinary bladder detrusor was found to be 10-7 M researchgate.net.
Comparative studies with other carbamate-type ChE inhibitors, such as pyridostigmine (B86062), neostigmine (B1678181), and ambenonium (B1664838), revealed that this compound exhibits a remarkably long-lasting potentiating effect on ACh-induced contraction in guinea pig UBSM, persisting for up to 12 hours after washout karger.com. While this compound marginally increased the basal tone of guinea pig and human UBSM, other ChE inhibitors like neostigmine and pyridostigmine strongly enhanced it jst.go.jp. At higher concentrations (e.g., 3 × 10-5 mol/L), this compound has been shown to weakly antagonize bethanechol-induced contractions in isolated guinea pig urinary bladder and urethra smooth muscle preparations, suggesting a minor anticholinergic action researchgate.netkarger.com.
Electrical Field Stimulation (EFS) Paradigms
Electrical field stimulation (EFS) paradigms have been employed to investigate this compound's effects on neurogenic contractions in isolated smooth muscle. In isolated guinea pig and mouse UBSM tissues, EFS produces tetrodotoxin-sensitive, frequency-dependent contractions karger.comebi.ac.uknih.govnih.gov. These contractions consist of both muscarinic (atropine-sensitive) and purinergic (α,β-methylene ATP-sensitive) components jst.go.jpkarger.comebi.ac.uknih.govnih.gov.
This compound (at concentrations such as 10-6 M in guinea pig and 3 × 10-7 mol/L in mouse) significantly potentiated EFS-induced contractile components that were resistant to α,β-methylene ATP (indicating ACh-mediated responses), but did not potentiate those components that were sensitive to atropine (B194438) (indicating ATP-mediated responses) karger.comebi.ac.uknih.govnih.gov. This indicates that this compound selectively enhances UBSM contraction induced by parasympathetic nerve-derived acetylcholine by inhibiting its degradation, without significantly affecting ATP-mediated contraction jst.go.jpkarger.comebi.ac.uknih.gov. The potentiating effects of this compound were particularly pronounced at lower EFS frequencies (≤4 Hz) in mouse UBSM karger.com.
Cell-Based Assays for Cholinesterase Activity
This compound functions as a potent cholinesterase inhibitor, primarily targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) patsnap.comnih.govmedchemexpress.cn. Studies using recombinant human acetylcholinesterase (rhAChE) have provided quantitative data on this compound's inhibitory kinetics.
This compound strongly inhibits rhAChE activity. After initial inhibition, the rhAChE activity slowly recovers, with approximately 50% recovery observed 48 hours after drug removal jst.go.jpjst.go.jp. This long-lasting inhibition is a distinctive feature of this compound. The dissociation rate constant (kdiss) for this compound from rhAChE was calculated to be 0.012 ± 0.001 h-1, and its dissociation half-life (t1/2) was approximately 57.8 hours jst.go.jpjst.go.jp. In comparison, other ChE inhibitors like pyridostigmine, neostigmine, and ambenonium showed much faster recovery of rhAChE activity (within 2-4 hours), with t1/2 values ranging from 0.49 to 1.36 hours jst.go.jp. This indicates that this compound dissociates from AChE 40-120 times slower than these other inhibitors jst.go.jpjst.go.jp.
Inhibition potency (pIC50 values) for rhAChE was determined for various ChE inhibitors, with this compound showing a pIC50 of 6.68 ± 0.03 jst.go.jp. This compound has also been reported to inhibit plasma cholinesterase medchemexpress.cn. In vitro studies show this compound inhibits AChE and BChE with IC50 values of 0.25 µM and 0.27 µM, respectively medchemexpress.cn.
Table 1: Dissociation Kinetics of Cholinesterase Inhibitors from Recombinant Human Acetylcholinesterase (rhAChE) jst.go.jpjst.go.jp
| Cholinesterase Inhibitor | Dissociation Rate Constant (kdiss) (h-1) | Dissociation Half-Life (t1/2) (h) |
| This compound | 0.012 ± 0.001 | 57.8 |
| Pyridostigmine | 0.51 ± 0.05 | 1.36 |
| Neostigmine | 0.66 ± 0.03 | 1.05 |
| Ambenonium | 1.41 ± 0.08 | 0.49 |
Table 2: Inhibition Potency (pIC50) of Cholinesterase Inhibitors on Recombinant Human Acetylcholinesterase (rhAChE) jst.go.jp
| Cholinesterase Inhibitor | pIC50 on rhAChE |
| Ambenonium | 8.32 ± 0.03 |
| Neostigmine | 7.51 ± 0.03 |
| This compound | 6.68 ± 0.03 |
| Pyridostigmine | 6.26 ± 0.04 |
In Vivo Animal Model Research
In vivo studies using various animal models have further corroborated the pharmacological effects of this compound observed in vitro, particularly its impact on urinary bladder function and cholinergic activity.
Rodent Models (e.g., Guinea Pig, Rat, Mouse)
Guinea Pig Models: In anesthetized guinea pigs, this compound significantly increases the maximum intravesical pressure (IVPmax) during the micturition reflex, an effect that persists for at least 12 hours after administration karger.comjst.go.jpnih.gov. This sustained increase in IVPmax is strongly correlated with the inhibition of acetylcholinesterase (AChE) activity in bladder tissues and blood karger.comjst.go.jpnih.gov. Notably, this long-lasting pharmacodynamic effect on bladder contractility and AChE inhibition occurs even after this compound has been largely eliminated from plasma, suggesting its sustained binding to bladder AChE karger.comebi.ac.ukjst.go.jpnih.gov. This compound also reduced post-voiding residual urine volume in guinea pigs, although this effect was not always statistically significant jst.go.jp.
Rat Models: In rats, this compound bromide has been shown to produce a time- and dose-dependent increase in acetylcholine (ACh) levels in the medial prefrontal cortex, indicating its ability to enhance central cholinergic neurotransmission nih.govmedchemexpress.cn. This increase in brain ACh levels correlates with the induction of overt cholinergic behaviors such as tremor, fasciculation, and lacrimation nih.govmedchemexpress.cn. This compound was found to be an equipotent inhibitor of both AChE and butyrylcholinesterase (BChE) activities in rats nih.gov.
Studies in streptozotocin (B1681764) (STZ)-induced diabetic rat models, which exhibit renal dysfunction, have investigated the pharmacokinetics and pharmacodynamics of this compound. In these diabetic rats, plasma this compound concentrations and the area under the curve (AUC) were significantly higher compared to control rats, and the maximum inhibitory effect on AChE activity was also enhanced ics.org. This compound treatment in rat models of partial bladder outlet obstruction enhanced detrusor contractions, leading to less residual volume and decreased detrusor contraction frequency scirp.org.
Non-Rodent Animal Models (e.g., Monkey)
Based on the available search results, specific preclinical pharmacological investigations of this compound in non-rodent animal models, such as monkeys, focusing on the detailed mechanisms of action in organ bath studies, EFS paradigms, or cholinesterase activity assays, were not identified within the scope of this article. The provided citations jst.go.jpnih.gov refer to studies conducted in guinea pigs, not monkeys.
Development and Characterization of Disease-Specific Animal Models for this compound Research
Preclinical pharmacological investigations of this compound heavily rely on the development and characterization of disease-specific animal models, which are crucial for understanding disease progression, evaluating therapeutic interventions, and assessing drug efficacy and safety before human trials. nih.govfrontiersin.org Ideal animal models are designed to mimic the pathophysiology and functional problems observed in human conditions. nih.gov Rodents, such as mice and rats, are frequently employed in these studies due to their physiological similarities and suitability for experimental manipulation. nih.govnih.gov
For research pertaining to urinary tract dysfunction, particularly underactive bladder (UAB) and detrusor underactivity (DU), several animal models have been established and characterized:
Aging Models: Aged rats, for instance, serve as a model for age-related UAB, exhibiting reduced contractile responses to carbachol (B1668302) and electrical field stimulation. These changes are associated with decreased cholinergic-mediated contraction, lower expression of M3 muscarinic receptors, increased collagen deposition in isolated detrusor strips, and cystometric findings of elevated postvoid residual volume and diminished voiding efficiency. nih.gov
Diabetic Cystopathy Models: Zucker Diabetic Fatty (ZDF) rats are utilized as a model for diabetic cystopathy, a condition often leading to DU. These rats display characteristic symptoms such as increased bladder capacity, elevated residual urine volume, heightened urethral resistance, and a reduction in maximum detrusor contraction velocity and urine flow rate. researchgate.net
Neurological Injury Models: Spinal cord injury (SCI) in mice can induce neurogenic bladder dysfunction, characterized by increased intravesical pressure during bladder filling, high-level pressure oscillations, and contractions that are ineffective in fully emptying the bladder. mdpi.com Similarly, rat models of cauda equina lesions demonstrate changes in cystometric parameters, including increased postvoid residual urine volume and nonvoiding contractions, alongside decreased voided volume, threshold pressure, and maximum intravesical pressure. nih.gov
These models allow researchers to reproduce aspects of human UAB resulting from neurogenic or myogenic dysfunction, facilitating the identification of suitable interventions and providing a platform for assessing novel treatments. researchgate.net The effectiveness of this compound has been validated in various such animal disease models, demonstrating their utility in preclinical research. jst.go.jpresearchgate.net
System-Specific Preclinical Research Applications
Research on the Urinary Tract System
This compound's primary application in the urinary tract system revolves around its ability to enhance bladder contractility, making it a subject of extensive research for conditions like underactive bladder and postoperative urinary retention.
This compound bromide functions as a reversible carbamate (B1207046) cholinesterase inhibitor, which is the fundamental mechanism underlying its effects on urinary bladder smooth muscle (UBSM). jst.go.jpebi.ac.uknih.govkarger.com By inhibiting acetylcholinesterase (AChE) activity, this compound prevents the rapid degradation of acetylcholine (ACh) in the synaptic cleft between parasympathetic nerve terminals and UBSM cells. jst.go.jpebi.ac.uknih.govresearchgate.net This leads to an increased and sustained concentration of ACh, which in turn enhances the stimulation of muscarinic receptors on the UBSM, particularly the M3 subtype, thereby augmenting contractile force. jst.go.jpnih.govkarger.com
In vitro studies using isolated UBSM preparations from various animal species, such as guinea pigs and mice, have provided detailed insights into these mechanisms. For instance, this compound has been shown to powerfully potentiate contractile responses induced by electrical field stimulation (EFS), which mimics parasympathetic nerve stimulation. ebi.ac.uknih.govkarger.comresearchgate.net These EFS-induced contractions are largely mediated by parasympathetic nerve-derived acetylcholine. nih.govkarger.com
Table 1: Effects of this compound on UBSM Contractility (In Vitro Examples)
| Animal Model | Stimulus/Condition | This compound Concentration | Observed Effect | Reference |
| Mouse UBSM | EFS | 3 x 10⁻⁷ mol/l | Significantly potentiated EFS-induced contractile responses selectively induced by parasympathetic nerve-derived acetylcholine. | nih.govkarger.com |
| Guinea-pig UBSM | Acetylcholine-induced contractions | 3 x 10⁻⁵ M | Significantly potentiated acetylcholine-induced contractions. | researchgate.net |
While its primary effect is to enhance ACh-mediated contraction, some studies suggest that this compound may also possess a weak antimuscarinic action at higher concentrations (e.g., 3 x 10⁻⁵ mol/l in guinea pig urinary bladder). This dual action might serve to prevent excessive UBSM contractions. karger.comresearchgate.net
This compound has demonstrated efficacy in improving voiding function in various animal models designed to mimic underactive bladder (UAB). jst.go.jpresearchgate.net A notable example is its investigation in Zucker Diabetic Fatty (ZDF) rats, which serve as a model for detrusor underactivity-like syndrome. In these diabetic rats, this compound administration was found to improve impaired voiding function. researchgate.net
Furthermore, preclinical research has explored combination therapies. For instance, the co-administration of this compound with silodosin (B1681671) (an α1A-adrenoceptor antagonist) in ZDF rats proved to be more effective in enhancing voiding efficiency than either drug administered alone. researchgate.net These findings underscore the potential of this compound, both as a monotherapy and in combination, for addressing voiding dysfunction in UAB animal models.
Preclinical studies have also investigated the effects of this compound on intravesical pressure dynamics, which are critical parameters in assessing bladder function. In guinea pigs, intravenous administration of acetylcholine alone did not significantly potentiate intrabladder pressure. However, when acetylcholine was administered intravenously following a dose of this compound bromide (ranging from 0.03-1.0 mg/kg), a significant enhancement of intravesical pressure was observed. researchgate.net This finding highlights this compound's ability to augment the pressure generated within the bladder, which is essential for effective voiding.
Cystometric studies in various animal models, including aged rats and diabetic rats, are routinely used to evaluate key urodynamic parameters such as threshold pressure, maximum intravesical pressure, and postvoid residual volume. nih.govresearchgate.net While specific quantitative data on this compound's effect on these parameters across all cited models were not detailed in the provided snippets, the general enhancement of detrusor contractility by this compound translates to improved pressure dynamics necessary for bladder emptying.
Studies in Underactive Bladder Animal Models
Research on the Neuromuscular System
This compound, as a cholinesterase inhibitor, also plays a role in preclinical research concerning the neuromuscular system, primarily due to its ability to enhance cholinergic transmission at the neuromuscular junction. It is clinically used for conditions like myasthenia gravis. jst.go.jpebi.ac.uknih.govkarger.comwikipedia.orgmims.com
The mechanism involves this compound's inhibition of acetylcholinesterase, which leads to an increased concentration of acetylcholine in the synaptic cleft of the neuromuscular junction. mims.combaillement.com This increased acetylcholine availability facilitates neuromuscular transmission, thereby improving muscle contraction. baillement.com In animal studies, the induction of fasciculation (muscle twitching) by intravenous cholinesterase inhibitors, including this compound, has been observed and is tightly correlated with their in vitro acetylcholinesterase inhibition activity. This suggests that fasciculation serves as a reliable indicator of peripheral cholinergic activation. baillement.com
Interestingly, studies comparing the central and peripheral actions of cholinesterase inhibitors have noted that this compound, unlike some other inhibitors, did not induce yawning in rats, which is considered a marker of central cholinergic activation. This observation suggests that this compound primarily acts as a peripherally acting cholinesterase inhibitor, focusing its effects on the neuromuscular junction rather than the central nervous system. baillement.com
Animal models, including those for congenital myasthenic syndromes (CMS), are crucial for studying the pathophysiology of disorders affecting the neuromuscular junction and for testing potential therapeutic agents. researchgate.netnih.gov These models, developed in various species such as zebrafish and mice, provide valuable insights into disease mechanisms and treatment options for neuromuscular disorders. nih.gov
Augmentation of Neuromuscular Transmission in Animal Models
This compound functions as a cholinesterase inhibitor, leading to an elevated presence of acetylcholine (ACh) at neuromuscular junctions fishersci.co.uk. This increased availability of ACh is crucial for enhancing communication between nerves and muscles fishersci.co.uk. Animal models, such as mice and rats, are frequently employed to investigate the intricacies of neuromuscular junction (NMJ) function and associated disorders. Acetylcholinesterase inhibitors (AChEIs) like this compound prevent the breakdown of acetylcholine, thereby prolonging its activity at the NMJ. A notable characteristic of this compound is its prolonged action compared to other cholinesterase inhibitors. In in vitro studies involving guinea pig urinary bladder smooth muscle (UBSM) preparations, this compound demonstrated a strong potentiation of ACh-induced contraction. Specifically, this compound at concentrations ranging from 10^-7 to 10^-5 M increased the pD2 value of ACh in UBSM, and these potentiating effects were sustained even one hour after washout.
Studies in Myasthenia Gravis Animal Models
Myasthenia gravis (MG) is an autoimmune disorder characterized by muscle weakness resulting from impaired neuromuscular transmission fishersci.co.uk. Experimental autoimmune myasthenia gravis (EAMG) serves as a valuable animal model for MG research, exhibiting similarities to human MG patients, including muscle weakness, fatigability, and improved muscle strength following treatment with anticholinesterase drugs. This compound bromide is an anticholinesterase drug utilized in the treatment of myasthenia gravis fishersci.co.uk. In a murine model of muscle-specific kinase (MuSK) MG, acetylcholinesterase inhibitors provided insights into the mechanisms underlying cholinergic hypersensitivity. The A/WySnJ mouse has been identified as a model for a rare form of MG that shows limited response to existing treatments; when immunized with MuSK protein, this mouse develops a disease resembling human MuSK-MG. AChE inhibitors are known to alleviate the symptoms of AChR-MG (acetylcholine receptor antibody-positive MG) by inhibiting ACh degradation at postsynaptic NMJs.
Anti-Curare Action in Animal Models
This compound demonstrates an anti-curare action, which refers to its antagonistic effect against the muscle relaxant properties of d-tubocurarine. Curare, particularly d-tubocurarine, functions as a neuromuscular blocking agent by competitively binding to nicotinic receptors at the neuromuscular junction, thereby inhibiting neural transmission. In studies where this compound was administered intraperitoneally to rats, its anti-curare action was observed to persist for up to 24 hours post-administration. This sustained anti-curare activity in rats has been consistently reported.
Research on the Gastrointestinal System
Investigations into this compound's effects on the gastrointestinal system have primarily focused on its modulation of motility and influence on peristalsis, largely stemming from its cholinesterase inhibitory properties.
Modulation of Gastrointestinal Motility in Animal Models
Animal models, particularly small rodents such as mice and rats, are widely utilized for evaluating gastrointestinal motility. As a cholinesterase inhibitor, this compound increases acetylcholine levels, which can consequently impact gastrointestinal motility. Cholinesterase inhibitors are known to stimulate peristalsis and can lead to gastrointestinal hypermotility. Indeed, this compound bromide has been reported to cause increased gastrointestinal hypermotility as a systemic cholinergic effect. Furthermore, studies conducted on guinea pigs have shown that this compound bromide produced a sustained potentiation of urinary bladder motility by inhibiting cholinesterase activity, highlighting its broader effect on smooth muscle contractility. This compound has also found application in addressing motility disturbances such as colonic acute pseudo-obstruction and postoperative ileus.
Table 1: Effects of this compound on Smooth Muscle Contractility in Animal Models
| Model System | Effect of this compound | Duration of Effect (if specified) | Reference |
| Guinea pig UBSM | Potentiation of ACh-induced contraction | Sustained 1 hour after washout | |
| Guinea pig UBSM | Sustained potentiation of urinary bladder motility | At least 12 hours | |
| Rat (anti-curare action) | Antagonistic action against d-tubocurarine's muscle relaxant effect | Up to 24 hours |
Influence on Peristalsis
Acetylcholinesterase inhibitors, including this compound, are known to stimulate peristalsis. The peristaltic reflex, a coordinated muscular contraction that propels contents through the digestive tract, is mediated by intrinsic sensory neurons, which are activated by 5-hydroxytryptamine (5-HT) released from enterochromaffin cells. While specific detailed data on this compound's direct influence on peristalsis in animal models was not extensively provided in the search results, its classification as a cholinesterase inhibitor that stimulates peristalsis inherently implies its role in enhancing this physiological process.
Research on the Central Nervous System
Research on the central nervous system (CNS) effects of this compound bromide indicates its ability to influence cholinergic neurotransmission. This compound bromide, an acetylcholinesterase (AChE) inhibitor, has been observed to increase acetylcholine (ACh) levels in the medial prefrontal cortex of rats in a time- and dose-dependent manner. This increase in central ACh levels was correlated with the elicitation of overt cholinergic behaviors, including tremor, fasciculation, and lacrimation, suggesting that this compound bromide enhances cholinergic neurotransmission within the rat brain. Furthermore, this compound bromide was found to be an equipotent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities. These findings suggest that this compound bromide may induce centrally mediated behavioral signs by elevating brain ACh levels through its inhibition of both AChE and BuChE. However, it is noteworthy that one study reported that brain AChE activity was not inhibited by this compound, suggesting its pharmacological actions might be primarily mediated by effects on peripheral AChE. This highlights an area where further research could provide more definitive insights into the extent of its central versus peripheral actions.
Table 2: this compound's Effects on Acetylcholine and Cholinesterase Activity in Rat Brain
| Parameter | Observation in Rat Medial Prefrontal Cortex | Reference |
| Acetylcholine (ACh) levels | Time-dependent and dose-dependent increase | |
| Cholinergic behaviors (tremor, fasciculation, lacrimation) | Elicited, correlating with enhanced cholinergic neurotransmission | |
| Inhibition of AChE and BuChE activities | Equipotent inhibition |
Effects on Brain Acetylcholine Levels in Animal Models
Preclinical studies have demonstrated that this compound bromide significantly increases acetylcholine (ACh) levels in the brain of animal models. Specifically, in rats, this compound bromide produced a time-dependent and dose-dependent elevation of ACh levels within the medial prefrontal cortex. guidetopharmacology.orgnih.gov This observed increase in central ACh is attributed to this compound's inhibitory action on both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities. guidetopharmacology.orgnih.gov
Associated Cholinergic Behaviors in Animal Studies
The enhancement of central cholinergic neurotransmission by this compound bromide in animal models is correlated with the manifestation of overt cholinergic behaviors. Studies in rats have reported that this compound bromide elicits behaviors such as tremor, fasciculation, and lacrimation. guidetopharmacology.orgnih.gov The temporal profile of these behavioral signs closely mirrored the microdialysis data, indicating a direct relationship between increased brain ACh levels and the observed cholinergic behaviors. guidetopharmacology.orgnih.gov
Beyond central effects, this compound's impact on peripheral cholinergic systems has been extensively studied, particularly in the context of urinary bladder function. In rats with partial bladder outlet obstruction (BOO), oral administration of this compound significantly increased average voided volume and reduced residual urine volume, suggesting an improvement in voiding function. nih.gov Furthermore, in anesthetized guinea pigs, this compound potentiated the increase in intravesical pressure induced by exogenous acetylcholine administration. wikipedia.org This sustained enhancement of urinary bladder motility was observed for at least 12 hours post-administration, with this compound significantly increasing the maximum intravesical pressure at the micturition reflex. wikipedia.org The therapeutic effect of this compound in managing urinary disorders is largely explained by its cholinesterase inhibition, which leads to an increased concentration of acetylcholine in the synaptic cleft between parasympathetic nerve terminals and urinary bladder smooth muscle (UBSM), thereby enhancing UBSM contractile force. wikipedia.orgwikipedia.org
Comparative Preclinical Pharmacology of this compound
This compound's pharmacological profile has been compared with other cholinesterase inhibitors to delineate its unique characteristics in various biological systems.
Differential Effects Compared to Other Cholinesterase Inhibitors in Various Biological Systems
This compound exhibits a distinct pharmacological profile when compared to other cholinesterase inhibitors. In one study, this compound bromide was found to be an equipotent inhibitor of both AChE and BuChE activities. guidetopharmacology.orgnih.gov This dual inhibition contrasts with some other inhibitors that may show higher selectivity for one enzyme over the other.
A comparative study in rats with partial bladder outlet obstruction revealed that while this compound increased average voided volume and decreased residual urine volume, its effect was not consistently dose-dependent, unlike the novel selective AChE inhibitor TAK-802 and the muscarinic agonist bethanechol. TAK-802 demonstrated greater potency and efficacy in reducing residual urine volume in this model. nih.gov
A notable characteristic of this compound is its prolonged duration of action compared to other cholinesterase inhibitors. wikipedia.orgwikipedia.orgmims.com This extended effect is partly attributed to its unique chemical structure, which includes two quaternary ammonium (B1175870) groups, enhancing its binding affinity and duration of enzyme inhibition. mims.com Pharmacokinetic and pharmacodynamic analyses in rats have shown a delayed and sustained inhibition of blood AChE activity by this compound, with a time lag between plasma concentration and inhibitory effect. wikipedia.org However, in some comparisons, the inhibitory effect of this compound on blood AChE activity was reported to be significantly weaker than that of neostigmine. wikipedia.org
| Cholinesterase Inhibitor | Key Differential Effect / Characteristic | Comparative Agent(s) | Reference |
| This compound | Equipotent AChE and BuChE inhibition | N/A | guidetopharmacology.orgnih.gov |
| This compound | Long-lasting pharmacological effects | Other ChE inhibitors | wikipedia.orgwikipedia.orgmims.com |
| This compound | Delayed and sustained blood AChE inhibition | N/A | wikipedia.org |
| This compound | Weaker blood AChE inhibition | Neostigmine | wikipedia.org |
| This compound | Non-dose-dependent effect on voiding volume/residual urine in BOO model (less potent than TAK-802) | TAK-802, Bethanechol | nih.gov |
Comparative Receptor Binding Profiles
Investigations into this compound's receptor binding profiles reveal its interactions with cholinergic receptors. This compound has been shown to exhibit direct binding to muscarinic receptors in the rat bladder. wikipedia.orgwikipedia.org Furthermore, repeated oral administration of this compound can lead to the downregulation of muscarinic receptors in the rat bladder. wikipedia.orgwikipedia.org In concentration-dependent studies, this compound (ranging from 30 nM to 10 µM) inhibited specific [3H]oxotremorine-M binding across various rat tissues, including the bladder, submaxillary gland, and cerebral cortex, with no significant differences in K_i values among these tissues. wikipedia.org
Beyond muscarinic receptors, this compound also demonstrates binding to nicotinic receptors, as observed in the rat cerebral cortex. wikipedia.org Comparative binding studies with neostigmine on nicotine (B1678760) receptors in the rat cerebral cortex showed similar inhibitory potencies, with K_i values of 22.9 ± 3.3 µM for this compound and 18.8 ± 3.3 µM for neostigmine in inhibiting the binding of [3H]epibatidine. mims.com These findings suggest that this compound possesses a weak antimuscarinic action in addition to its primary anticholinesterase activity. wikipedia.org
| Compound | Target Receptor/Enzyme | Binding Affinity / Effect | Comparative Agent(s) | Reference |
| This compound | Muscarinic Receptors | Direct binding, Downregulation (repeated administration), Inhibits [3H]oxotremorine-M binding (K_i values similar across tissues) | N/A | wikipedia.orgwikipedia.org |
| This compound | Nicotinic Receptors | Binding in rat cerebral cortex, K_i = 22.9 ± 3.3 µM (for [3H]epibatidine binding) | Neostigmine (K_i = 18.8 ± 3.3 µM) | wikipedia.orgmims.com |
| This compound | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Equipotent inhibition | N/A | guidetopharmacology.orgnih.gov |
Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Research
Pharmacokinetic (PK) Analysis in Animal Models
Pharmacokinetic analysis in animal models focuses on the time course of distigmine's absorption, distribution, and elimination within the body. This provides insights into its systemic exposure and disposition.
Following oral administration in male Sprague-Dawley (SD) rats, the plasma concentration of this compound typically peaks around 0.5 hours, subsequently decreasing gradually tandfonline.comtandfonline.com. The pharmacokinetic profile of this compound in rats is often best described by a one-compartment PK model tandfonline.comtandfonline.com.
In guinea pigs, intravenous administration of this compound (0.1 mg/kg) resulted in detectable plasma concentrations for approximately 6 hours post-administration jst.go.jpnih.govjst.go.jp. However, the pharmacological effects on the urinary bladder were sustained for up to 12 hours, indicating a potential disconnect between plasma levels and tissue-level effects jst.go.jpnih.govjst.go.jp.
Drug transporters are known to play significant roles in the absorption, distribution, and excretion of drugs. Information on the functional characteristics of these transporters is valuable for optimizing drug delivery and design, potentially by targeting specific transporter proteins to influence distribution to target organs and control elimination processes tandfonline.comtandfonline.com.
The elimination of this compound from the circulation appears to be relatively rapid in some preclinical models. In guinea pigs, a one-compartment model calculated an elimination half-life of 0.7 hours following intravenous administration jst.go.jpnih.govjst.go.jp. Despite this rapid elimination from the blood (approximately 95% eliminated by 3 hours and 99% by 6 hours post-intravenous administration), the pharmacodynamic effects persisted for a longer duration jst.go.jpjst.go.jp. This suggests that this compound may bind to target tissues, such as bladder acetylcholinesterase, leading to sustained enzyme inhibition even after plasma concentrations have declined jst.go.jpnih.gov. Renal excretion is a known elimination pathway for this compound bromide pmda.go.jpics.org.
Key pharmacokinetic parameters observed in guinea pigs are summarized in the table below:
| Parameter | Value | Animal Model | Route of Administration | Reference |
| Elimination Half-Life | 0.7 hours | Guinea Pig | Intravenous | jst.go.jpnih.gov |
Absorption and Distribution Characteristics in Animal Studies
Pharmacodynamic (PD) Modeling in Animal Models
Pharmacodynamic modeling elucidates the relationship between this compound concentrations and its biological effects, particularly its inhibition of acetylcholinesterase (AChE).
Studies in rats have revealed a time lag between the plasma concentration of this compound and its inhibitory effect on acetylcholinesterase (AChE) activity ebi.ac.ukresearchgate.netnih.gov. This phenomenon is characterized by a clockwise hysteresis loop when plotting plasma concentration against AChE inhibition over time ebi.ac.uknih.govnih.gov. This indicates that for a given plasma concentration, the measured effect (AChE inhibition) decreases over time nih.gov.
For instance, in male SD rats orally administered this compound, peak plasma concentrations were observed at 0.5 hours, whereas the maximum inhibition of blood AChE activity occurred later, at 3 hours post-administration, and lasted up to 12 hours tandfonline.comtandfonline.com. This delayed and sustained inhibition of blood AChE activity highlights the disequilibrium between systemic exposure and the pharmacological response ebi.ac.uknih.govresearchgate.net. The relationship between plasma concentration and AChE inhibition was found to be dose-related tandfonline.comtandfonline.com.
To account for the observed time lag and hysteresis between this compound's plasma concentration and its pharmacodynamic effect, effect compartment models have been successfully employed ebi.ac.ukresearchgate.netnih.govresearchgate.net. These models assume a hypothetical effect compartment, distinct from the central plasma compartment, where the drug exerts its action. This approach helps to resolve the time delay and provides a better understanding of the concentration-effect relationship ebi.ac.uknih.gov.
The time course of AChE activity in rats has been analyzed using a sigmoid maximum inhibitory effect (Emax) model as the pharmacodynamic model tandfonline.comtandfonline.comebi.ac.uknih.govresearchgate.net. This model satisfactorily describes the concentration-effect relationship of this compound, particularly when linked to the plasma concentration by a first-order process tandfonline.comtandfonline.com. The sigmoid Emax model, with estimated values for the rate constant into the effect compartment (Ke0) ranging from 0.470–0.428 ng/mL at different oral doses, effectively minimized the observed delay between plasma concentration and pharmacological effect tandfonline.comtandfonline.com.
Relationship between Plasma Concentration and AChE Inhibition (PK/PD Hysteresis)
Influence of Physiological States on Preclinical PK/PD (e.g., Diabetic Animal Models)
Physiological states, such as diabetes, can significantly influence the pharmacokinetic and pharmacodynamic profiles of this compound. Studies using streptozotocin (B1681764) (STZ)-induced diabetic rat models have demonstrated notable alterations in this compound's PK/PD characteristics.
In STZ-treated diabetic rats, the maximum plasma concentration (Cmax) of this compound was approximately 1.5 times higher, and the area under the plasma concentration-time curve (AUC0-6) increased by about 1.4 to 2.5-fold compared to control rats at similar doses ics.org. This suggests an altered disposition of this compound in diabetic conditions.
Concurrently, the maximum inhibitory effect (Imax) on AChE activity in STZ-treated rats was significantly enhanced, showing a 1.6-fold increase at a dose of 0.3 mg/kg compared to control rats at the same dose ics.org. This heightened effect is consistent with the elevated plasma concentrations of this compound observed in these models. These findings indicate that renal dysfunction, often associated with diabetic nephropathy, significantly influences the pharmacokinetics of this compound, as the drug is primarily eliminated via renal excretion ics.org.
Summary of PK/PD changes in STZ-induced diabetic rats:
| Parameter | Control Rats | STZ-Treated Diabetic Rats | Fold Change (STZ/Control) | Reference |
| Cmax | Baseline | ~1.5 times higher | ~1.5 | ics.org |
| AUC0-6 | Baseline | 1.4-2.5 times higher | 1.4-2.5 | ics.org |
| Imax | Baseline | 1.6 times higher | 1.6 | ics.org |
Chemical Biology and Structure Activity Relationship Sar Studies of Distigmine
Chemical Structure Elucidation Related to Biological Activity
The biological activity of distigmine is intricately linked to its distinct chemical architecture, characterized by its bis-quaternary ammonium (B1175870) structure, hexamethylene bridging, and pyridinium (B92312) moieties.
Significance of Bis-Quaternary Ammonium Structure
This compound's classification as a bis-quaternary ammonium compound is central to its pharmacological profile. This structural feature, involving two positively charged nitrogen atoms, is crucial for enhancing its binding affinity and extending its duration of action. patsnap.comcymitquimica.com The permanent positive charge on these quaternary ammonium groups ensures that this compound primarily exerts its effects peripherally, as these charged molecules have limited ability to cross the blood-brain barrier. nih.gov This characteristic contributes to its selective action on peripheral cholinergic systems.
Role of Hexamethylene Bridging and Pyridinium Moieties
The chemical structure of this compound is essentially composed of two molecules resembling pyridostigmine (B86062), interconnected by a hexamethylene (six-carbon) bridge. jst.go.jpjst.go.jp The pyridinium moieties are positively charged nitrogen-containing heterocyclic rings. nih.gov The hexamethylene chain serves as a linker, providing the optimal spatial separation and conformational flexibility or rigidity necessary for this compound to effectively interact with its biological targets, particularly the active site of cholinesterases and muscarinic receptors. This bridging element is critical for the compound's bifunctional binding capabilities.
Investigation of Specific Molecular Interactions (e.g., π–π interactions)
While direct, detailed studies specifically elucidating π–π interactions for this compound are not widely documented in the provided search results, the principle of π-interactions, including cation-π interactions, is a well-established mechanism in the binding of cholinergic ligands to acetylcholinesterase (AChE). wikipedia.org For instance, the trimethylammonium group of acetylcholine (B1216132) is known to bind to the aromatic residue of tryptophan within the active site of AChE through cation-π interactions. wikipedia.org Given that this compound possesses two pyridinium rings, which are aromatic and positively charged, it is highly probable that similar π-interactions contribute significantly to its strong and prolonged binding to the active site of cholinesterases. These interactions, alongside electrostatic forces from the quaternary ammonium groups, are fundamental to its potent inhibitory activity.
Design and Evaluation of this compound Analogues and Derivatives
The design and evaluation of this compound analogues and derivatives are driven by the aim to modify its pharmacological profile, primarily focusing on its potent cholinesterase inhibition and receptor modulation.
Synthesis Strategies for Novel Compounds with Modified Pharmacological Profiles
The core synthesis of this compound involves the formal condensation of both carboxy groups of hexane-1,6-diylbis(methylcarbamic acid) with the hydroxy group of 3-hydroxy-1-methylpyridinium. nih.gov Based on this foundational structure, strategies for synthesizing novel this compound analogues with modified pharmacological profiles would typically involve systematic alterations to its key structural components. This could include modifying the pyridinium rings (e.g., by altering substituents or ring positions), varying the N-methylcarbamate groups, or adjusting the length and composition of the hexamethylene linker. Such modifications aim to fine-tune binding affinity, selectivity for specific cholinesterase enzymes (acetylcholinesterase vs. butyrylcholinesterase), and modulate interactions with different cholinergic receptor subtypes.
Structure-Activity Relationships for Cholinesterase Inhibition and Receptor Modulation
This compound functions as a long-acting reversible carbamate (B1207046) cholinesterase inhibitor. nih.govjst.go.jppatsnap.comjst.go.jpdrugbank.com A notable aspect of its SAR is its exceptionally long duration of action, which is directly attributable to its slow dissociation rate from acetylcholinesterase (AChE) compared to other commonly used cholinesterase inhibitors. jst.go.jpjst.go.jp
Research has demonstrated that this compound dissociates from recombinant human AChE significantly slower than pyridostigmine, neostigmine (B1678181), and ambenonium (B1664838). For example, the dissociation half-life (t1/2) of this compound from rhAChE was calculated to be 57.8 hours. In contrast, the t1/2 values for pyridostigmine, neostigmine, and ambenonium were 1.36 hours, 1.05 hours, and 0.49 hours, respectively. jst.go.jp This indicates that this compound binds 40 to 120 times more slowly to AChE than these other inhibitors, leading to its sustained anticholinesterase activity. jst.go.jp
The following table summarizes the dissociation half-lives of this compound and other cholinesterase inhibitors from recombinant human acetylcholinesterase:
| Compound | Dissociation Half-Life (t1/2) from rhAChE (hours) jst.go.jp |
| This compound | 57.8 |
| Pyridostigmine | 1.36 |
| Neostigmine | 1.05 |
| Ambenonium | 0.49 |
Advanced Methodologies in Distigmine Research
Biochemical and Enzymatic Assays
Biochemical and enzymatic assays are fundamental tools in distigmine research, enabling the quantification of its inhibitory effects on cholinesterase enzymes and the elucidation of its interaction kinetics. These assays are crucial for understanding how this compound exerts its long-lasting effects. karger.comjst.go.jptipbiosystems.com
Centrifugal Ultrafiltration for Enzyme-Inhibitor Separation
Centrifugal ultrafiltration is a key technique used to separate cholinesterase enzymes, such as recombinant human acetylcholinesterase (rhAChE), from unbound inhibitors, reaction substrates, and products. karger.comjst.go.jpnih.gov This method utilizes a centrifuge device, often with a 10-kDa molecular weight cutoff (MWCO) filtration membrane, to retain the enzyme on the membrane while allowing smaller molecules, including unbound inhibitors, to pass into the filtrate. karger.comjst.go.jp
This separation capability is particularly valuable for studying the dissociation kinetics of ChE inhibitors. By removing unbound inhibitors, the dissociation reaction can proceed selectively, allowing researchers to calculate the dissociation rate constant (kdiss) and dissociation half-life (t1/2) of the inhibitor from the enzyme. karger.comjst.go.jp
Research Findings: Studies employing centrifugal ultrafiltration have revealed significant differences in the dissociation kinetics of this compound compared to other cholinesterase inhibitors. For instance, after treatment with various ChE inhibitors (this compound, pyridostigmine (B86062), neostigmine (B1678181), and ambenonium) and subsequent wash-out, the activity of rhAChE inhibited by pyridostigmine, neostigmine, and ambenonium (B1664838) was largely restored within 2-4 hours. jst.go.jpnih.gov In contrast, rhAChE activity inhibited by this compound recovered much slower, reaching only about 50% restoration after 48 hours. jst.go.jpnih.gov
The calculated dissociation rate constant (kdiss) for this compound from rhAChE was found to be 0.012 ± 0.001 h-1, corresponding to a dissociation half-life (t1/2) of 57.8 hours. karger.comjst.go.jpnih.gov This indicates that this compound dissociates from acetylcholinesterase 40 to 120 times slower than other tested ChE inhibitors. jst.go.jpnih.gov This slow dissociation is a primary factor contributing to this compound's prolonged inhibitory effect on enzymatic activity. karger.comjst.go.jpnih.gov
Table 1: Dissociation Kinetics of Cholinesterase Inhibitors from rhAChE
| Cholinesterase Inhibitor | Dissociation Rate Constant (kdiss) (h-1) | Dissociation Half-Life (t1/2) (h) |
| This compound | 0.012 ± 0.001 | 57.8 |
| Pyridostigmine | 0.51 ± 0.05 | 1.36 |
| Neostigmine | 0.66 ± 0.03 | 1.05 |
| Ambenonium | 1.41 ± 0.08 | 0.49 |
| (Data derived from jst.go.jpnih.gov) |
Spectrophotometric Assays for Cholinesterase Activity (e.g., DTNB method)
Spectrophotometric assays are widely utilized for determining cholinesterase activity, with the Ellman's method, employing 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), being a common approach. dergipark.org.trpublichealthtoxicology.comnih.gov This method is based on the reaction between thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) (ATCh) or butyrylthiocholine (B1199683) (BTCh), and DTNB. dergipark.org.trpublichealthtoxicology.com The formation of the yellow product, 5-thio-2-nitrobenzoic acid (TNB), is measured by monitoring absorbance at 412 nm. dergipark.org.trpublichealthtoxicology.com The rate of TNB formation is directly proportional to the enzyme's activity. tipbiosystems.com
This assay allows for the quantitative assessment of enzyme inhibition by compounds like this compound. globalresearchonline.net It can be performed as a continuous assay, where the reaction course is continually followed, or as a discontinuous (endpoint) assay, where samples are taken at set intervals and the reaction is stopped before measurement. tipbiosystems.comksu.edu.sa
Research Findings: Spectrophotometric assays have been integral in demonstrating this compound's potent and sustained inhibitory effects on cholinesterase activity. Studies have shown that this compound significantly inhibits cholinesterase activity, and this inhibition is maintained for extended periods after wash-out, correlating with its long-lasting pharmacological effects. jst.go.jp For instance, this compound's inhibitory effect on cholinesterase activity was significantly sustained for 12 hours after wash-out, while other inhibitors showed a dissipation of effect within 3-4 hours. jst.go.jp
Recombinant Enzyme Studies
The use of recombinant enzymes, such as recombinant human acetylcholinesterase (rhAChE), is a critical methodology in this compound research. karger.comjst.go.jpnih.gov Recombinant enzymes offer a consistent and pure source of the enzyme, allowing for highly controlled and reproducible studies of enzyme-inhibitor interactions without interference from other biological components. jst.go.jpnih.gov These studies are particularly valuable for dissecting the precise kinetic parameters of this compound's interaction with its target enzyme. karger.comjst.go.jpnih.gov
Research Findings: Recombinant enzyme studies have confirmed that this compound acts directly on AChE, leading to extended inhibition of its enzymatic activity. karger.com The slow dissociation of this compound from rhAChE, as determined using centrifugal ultrafiltration in conjunction with recombinant enzyme assays, is a key finding from these studies. karger.comjst.go.jpnih.gov This slow dissociation, characterized by a long dissociation half-life (57.8 hours), distinguishes this compound from other ChE inhibitors and explains its prolonged action. jst.go.jpnih.gov
Table 2: Initial and Recovered rhAChE Activity After Inhibitor Wash-out
| Cholinesterase Inhibitor | Initial rhAChE Activity (% of control) | rhAChE Activity at 48h (% of control) |
| This compound | 17.1 ± 1.4 | 49.2 ± 6.6 |
| Pyridostigmine | 30.9 ± 1.8 | ~100 (at 6h) |
| (Data derived from jst.go.jp) |
Radioligand Receptor Binding Techniques
Radioligand receptor binding techniques are powerful tools for characterizing the interaction of this compound with various receptors, particularly muscarinic and nicotinic acetylcholine (B1216132) receptors. researchgate.netnih.govnih.gov These assays involve incubating a receptor preparation with a radiolabeled ligand and then quantifying the amount of radioligand bound to the receptor. nih.goveuropeanpharmaceuticalreview.com They provide insights into receptor affinity, density, and the nature of ligand-receptor interactions (e.g., agonist vs. antagonist). nih.gov
Quantitative Receptor Affinity Studies
Quantitative receptor affinity studies, typically performed using saturation or competition binding assays, measure the strength of the interaction between a ligand and its receptor. nih.gov In saturation experiments, increasing concentrations of a radiolabeled ligand are incubated with the receptor to determine the equilibrium dissociation constant (KD), which reflects the ligand's affinity for the receptor, and the maximum number of binding sites (Bmax), which indicates receptor density. nih.gov Competition binding assays determine the affinity and selectivity of an unlabeled ligand by its ability to compete for the binding of a fixed concentration of a radiolabeled ligand. nih.gov
Research Findings: this compound has been shown to compete for specific binding sites on muscarinic receptors, including those in the bladder, submaxillary gland, and cerebral cortex of rats, in a concentration-dependent manner. researchgate.netnih.gov This indicates significant binding activity to muscarinic receptors. researchgate.netnih.gov
Table 3: Apparent Affinity (pIC50) of Cholinesterase Inhibitors for AChE
| Cholinesterase Inhibitor | Apparent Affinity (pIC50) for AChE |
| Ambenonium | Highest |
| Neostigmine | High |
| This compound | Moderate |
| Pyridostigmine | Lowest |
| (Data derived from karger.com) |
Characterization of Binding Sites (Agonist vs. Antagonist)
Radioligand binding techniques are also employed to characterize whether a compound acts as an agonist or an antagonist at a specific receptor. Agonists bind to the orthosteric site and directly produce a biological response, while antagonists lack inherent biological activity but interfere with agonist actions. Different radioligands, such as those selective for agonist-preferring states (e.g., [3H]oxotremorine-M) or antagonist-preferring states (e.g., [3H]NMS), can be used to differentiate between agonist and antagonist binding sites. researchgate.netnih.gov
Research Findings: Studies have shown that this compound exhibits a preferential affinity for agonist sites of muscarinic receptors. researchgate.netnih.gov This is evidenced by its significantly higher affinity for binding sites of [3H]oxotremorine-M compared to those of [3H]NMS, as indicated by large ratios of its Ki value for [3H]NMS to that for [3H]oxotremorine-M. researchgate.netnih.gov this compound appears to bind to the agonist sites of muscarinic receptors in a competitive manner. researchgate.netnih.gov Furthermore, this compound has also been observed to bind to nicotinic receptors in the rat cerebral cortex. researchgate.netnih.gov Repeated oral administration of this compound can lead to a decrease in the maximal number of binding sites (Bmax) for [3H]NMS in the bladder and submaxillary gland, suggesting downregulation of muscarinic receptors in these tissues. researchgate.netnih.gov This direct interaction with muscarinic receptors in the bladder may contribute to its therapeutic effects. researchgate.netnih.gov
Emerging Research Areas and Future Directions for Distigmine Studies
Unraveling Remaining Unclear Mechanisms
While Distigmine's primary action involves the inhibition of acetylcholinesterase (AChE), leading to increased acetylcholine (B1216132) (ACh) concentrations in synaptic clefts patsnap.comjst.go.jp, several aspects of its mechanism remain to be fully elucidated. A significant area of ongoing investigation is the precise cause of its distinctive long-lasting action compared to other ChE inhibitors ebi.ac.ukkarger.comnih.govnih.govresearchgate.net. This sustained effect is hypothesized to stem from the extreme difficulty of this compound dissociating from AChE, suggesting a particularly stable interaction that warrants further molecular and kinetic studies karger.com.
Furthermore, despite its clinical efficacy in treating underactive bladder, the specific pharmacological actions and underlying mechanisms of this compound on urinary bladder smooth muscle (UBSM) have not been extensively studied at a basic level in animal models jst.go.jpebi.ac.ukkarger.comnih.govnih.gov. Research is needed to clarify how this compound precisely enhances UBSM contraction, which is largely mediated via the muscarinic M3 receptor jst.go.jpkarger.com. The potential for a subtle anticholinergic action of this compound that might counteract its effects on UBSM basal tone also presents an area for further investigation jst.go.jp.
Investigation of this compound in Novel Preclinical Disease Models
Beyond its traditional indications, this compound's efficacy is being validated in various novel preclinical disease models, expanding its potential therapeutic scope jst.go.jpjst.go.jp.
Diabetic Cystopathy/Diabetic Bladder Dysfunction: Preclinical studies have explored this compound's utility in animal models of diabetes-related urinary complications. For instance, in Zucker diabetic fatty rats, which serve as a model for type 2 diabetes with underactive bladder-like syndrome, the combined administration of silodosin (B1681671) and this compound has been shown to increase voiding efficiency researchgate.net. This highlights a promising area for addressing bladder dysfunction associated with metabolic disorders.
Epilepsy: Emerging research has also evaluated this compound bromide in the context of drug-resistant epilepsy. Computational modeling and enzyme assay testing assessed this compound bromide, alongside compounds like emixustat (B1264537) and sitagliptin, against the target enzyme protein kinase C-γ. While this compound bromide exhibited less efficiency in inhibiting this enzyme compared to the other tested compounds, its exploration in this neurological disorder represents a novel direction for preclinical investigation acs.org.
Glaucoma: While not entirely novel as a current use in Japan, further preclinical models could delve into the specific mechanisms by which this compound exerts its effects in glaucoma and explore broader applications within ocular conditions jst.go.jpjst.go.jp.
Exploration of this compound's Broader Cholinergic System Modulation
This compound's interaction with the cholinergic system extends beyond simple AChE inhibition. Future research aims to comprehensively characterize its broader modulatory effects.
Development of New Cholinergic Agents Inspired by this compound's Pharmacological Features
This compound's unique pharmacological characteristics serve as a valuable blueprint for the design and development of novel cholinergic agents.
Leveraging Long-Lasting Action: The most distinctive feature of this compound is its prolonged duration of action, attributed to the strong and difficult-to-dissociate binding with AChE patsnap.comebi.ac.ukkarger.comnih.govnih.govresearchgate.net. This property offers a significant advantage for therapeutic applications requiring sustained cholinergic potentiation. Future drug discovery efforts can focus on synthesizing compounds that mimic or enhance this long-lasting inhibitory profile, potentially by incorporating similar structural motifs or exploring novel binding interactions with cholinesterases.
Structural Analogues: this compound's chemical structure, which includes two pyridostigmine (B86062) molecules linked by a hexamethylene group, provides a clear starting point for analogue-based drug discovery karger.comresearchgate.netjst.go.jp. By systematically modifying this core structure, researchers can aim to optimize binding affinity, selectivity for specific cholinergic targets (e.g., muscarinic or nicotinic receptor subtypes), and pharmacokinetic properties to develop more targeted and potent new drugs.
Integration of Advanced Human-Relevant Preclinical Models (e.g., Organ-on-a-Chip technologies) in this compound Research
The complexity of the cholinergic system and the desire for improved translatability from preclinical findings to human physiology underscore the importance of integrating advanced human-relevant preclinical models into this compound research. Technologies such as "organ-on-a-chip" systems offer significant promise. These microfluidic devices can replicate the physiological functions and mechanical microenvironment of human organs, including the bladder or neuromuscular junction, with greater fidelity than traditional cell cultures or animal models.
Applying organ-on-a-chip platforms to this compound studies could enable more accurate assessment of its long-term effects on human tissues, its interactions with specific cell types, and the dynamic changes in receptor expression and function (plasticity) under various conditions. This approach could provide insights into the mechanisms underlying its sustained action and receptor downregulation in a human-relevant context, accelerating the development of safer and more effective cholinergic therapies.
Mechanistic Studies on Long-Term Effects and Receptor Plasticity in Preclinical Systems
Understanding the long-term consequences of this compound administration and its impact on receptor plasticity is critical for optimizing its therapeutic use and developing new agents.
Sustainability of Effects: Mechanistic studies are actively investigating the sustainability of this compound's enhancing effect on urinary bladder contractile function in preclinical models, such as guinea pigs, and its inhibitory effect on recombinant human AChE ebi.ac.ukkarger.comnih.govnih.govjst.go.jpnih.gov. This research aims to fully characterize the molecular basis for its prolonged action, including its dissociation kinetics from AChE compared to other inhibitors like neostigmine (B1678181), pyridostigmine, and ambenonium (B1664838) jst.go.jp.
Receptor Downregulation and Functional Implications: The observed downregulation of muscarinic receptors in the rat bladder and submaxillary gland following repeated this compound administration is a key area for mechanistic study ncats.ioebi.ac.uknih.govurologyresearchandpractice.org. Future research should delve into the signaling pathways involved in this receptor plasticity, its reversibility, and how it influences the long-term efficacy and potential adaptive responses of the cholinergic system in various preclinical disease states. Such studies are vital for predicting and managing the long-term outcomes of this compound therapy.
Table 1: this compound and Related Compounds with PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 3116 |
| This compound Bromide | 27522 |
| Acetylcholine | 187 |
| Neostigmine | 4461 |
| Pyridostigmine | 4991 |
| Ambenonium | 2148 |
| Emixustat | 25164475 |
| Sitagliptin | 135406798 |
| Bethanechol | 2341 |
| Carbachol (B1668302) | 2552 |
| Silodosin | 11624606 |
| Adenosine Triphosphate (ATP) | 5957 |
Q & A
What distinguishes distigmine's pharmacological action from other cholinesterase inhibitors (ChEIs) in treating underactive bladder?
Answer: this compound exhibits prolonged enhancement of urinary bladder smooth muscle (UBSM) contraction compared to neostigmine or pyridostigmine. In cystometry studies on anesthetized guinea pigs, this compound increased intravesical pressure (IVPmax) during micturition reflex for >4 hours, while other ChEIs showed transient effects . Mechanistically, this compound's sustained inhibition of acetylcholinesterase (AChE) in UBSM tissues persists for ≥12 hours post-washout in isolated tissue experiments, unlike other carbamate inhibitors whose effects diminish within 2–3 hours . This is attributed to its stable binding to AChE or retention in plasma membranes .
How can researchers design experiments to elucidate the mechanism of this compound's sustained AChE inhibition?
Answer: Advanced methodologies include:
- Recombinant Human AChE (rhAChE) assays : Measure binding kinetics and dissociation rates of this compound versus other ChEIs using fluorescence-based enzymatic activity tests .
- Molecular dynamics simulations : Model this compound-AChE interactions to identify structural stability compared to pyridostigmine or neostigmine .
- Tissue retention studies : Track radiolabeled this compound in UBSM preparations to assess intracellular accumulation over time .
- Comparative washout experiments : Isolate UBSM tissues, administer this compound, and monitor ACh-induced contraction and ChE activity post-washout (e.g., DTNB method) .
What methodological considerations are critical when analyzing this compound's effects on urinary bladder motility in vivo versus in vitro?
Answer:
- In vivo (anesthetized models) : Use cystometry to measure IVPmax and bladder volume during micturition reflex. Control for anesthesia-induced suppression of autonomic reflexes and monitor plasma this compound levels to distinguish tissue-specific vs. systemic effects .
- In vitro (isolated UBSM) : Employ organ bath setups with electrical field stimulation or exogenous ACh. Eliminate confounding factors like blood metabolites by using nutrient solutions and repeated washouts .
- Data normalization : Compare results to baseline (pre-distigmine) contraction and adjust for tissue variability using paired experimental designs .
What are the primary pharmacological effects of this compound on urinary bladder function?
Answer: this compound enhances UBSM contractility during voiding without increasing urethral pressure. Key effects include:
- Increased IVPmax : Sustained elevation of intravesical pressure during micturition reflex (>4 hours in guinea pigs) .
- No volume change : Bladder capacity remains unaffected, distinguishing it from muscarinic agonists like bethanechol .
- Selective AChE inhibition : Suppresses AChE activity in bladder tissues but not plasma butyrylcholinesterase (BChE), minimizing systemic cholinergic side effects .
How do serum BChE levels and renal function influence the risk of adverse events in this compound-treated patients?
Answer: Retrospective clinical studies identify two risk factors:
- Serum BChE ≤129 U/L : Correlates with cholinergic crises (e.g., bradycardia, diarrhea). Monitor BChE pre-treatment and adjust doses if levels fall below this threshold .
- Chronic kidney disease (CKD) : Reduced glomerular filtration rate (GFR) increases serum this compound levels due to impaired renal excretion. For CKD Stage ≥3, reduce doses by 30–50% and avoid in patients with GFR <30 mL/min .
- Methodology : Use multivariate logistic regression to model age, dose/kg, and CKD stage as covariates .
What pharmacokinetic/pharmacodynamic (PK/PD) models explain the delayed and sustained AChE inhibition by this compound?
Answer: Rat PK/PD studies demonstrate clockwise hysteresis between plasma concentration and AChE inhibition, suggesting an "effect compartment" model. Key steps:
Effect compartment integration : Introduce a hypothetical compartment to account for the lag between plasma this compound levels and AChE inhibition .
Sigmoid Emax model : Fit time-dependent AChE activity data using the equation:
where is the effect-site concentration .
Parameter estimation : Use nonlinear mixed-effects modeling (e.g., NONMEM) to derive EC50, Emax, and hysteresis rate constants .
What experimental evidence supports the hypothesis that this compound forms a stable complex with AChE?
Answer:
- Persistent enzyme inhibition : In isolated UBSM, this compound reduces AChE activity by >50% for 12 hours post-washout, while neostigmine’s effect reverses within 3 hours .
- Recombinant AChE studies : this compound exhibits a dissociation constant (Kd) 10-fold lower than pyridostigmine, indicating tighter binding .
- Anti-curare action in rats : Intraperitoneal this compound blocks d-tubocurarine-induced muscle relaxation for 24 hours, far exceeding the plasma half-life (4–6 hours) .
How can researchers resolve contradictions in proposed mechanisms for this compound's long-lasting effects?
Answer:
- Comparative binding assays : Use surface plasmon resonance (SPR) to measure binding kinetics of this compound vs. other ChEIs to rhAChE .
- Tissue pharmacokinetics : Quantify this compound retention in UBSM using LC-MS/MS post-washout and correlate with contractile responses .
- Knockout models : Employ AChE-KO mice to isolate contributions of BChE inhibition or non-enzymatic pathways .
- Molecular docking : Identify this compound’s interaction sites on AChE (e.g., peripheral anionic site) and compare with shorter-acting inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
